molecular formula C11H8F6O2 B1335263 2,5-Bis(trifluoromethyl)hydrocinnamic acid CAS No. 302912-03-4

2,5-Bis(trifluoromethyl)hydrocinnamic acid

Cat. No.: B1335263
CAS No.: 302912-03-4
M. Wt: 286.17 g/mol
InChI Key: CHIXRVUEUZNLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

2,5-Bis(trifluoromethyl)hydrocinnamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.

  • Molecular Formula: C16H14F6O2
  • Molecular Weight: 362.28 g/mol
  • IUPAC Name: 3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid
  • CAS Number: 302912-03-4

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The trifluoromethyl groups enhance lipophilicity and potentially increase binding affinity to target proteins. This interaction can lead to modulation of biochemical pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various bacterial strains. For instance, a series of derivatives based on trifluoromethylcinnamic acid showed significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM for certain derivatives .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMIC (µM)MBC (µM)
1jStaphylococcus aureus0.150.30
2pEnterococcus faecalis2.344.68
1oMycobacterium smegmatis9.3618.72

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that derivatives of caffeic acid containing the bis(trifluoromethyl) moiety exhibit inhibitory effects on the steroid 5α-reductase type 1 (SRD5A1), which is implicated in various cancers . The most promising derivative showed an IC50 value of 1.44 ± 0.13 µM with low cytotoxicity (IC50 = 29.99 ± 8.69 µM), suggesting a selective action against cancerous cells while preserving normal cell viability.

Case Study: Inhibition of DHT Production

In a study evaluating the inhibition of dihydrotestosterone (DHT) production, the compound demonstrated a significant reduction in DHT levels by up to 46% at a concentration of 1 µM, highlighting its potential as a therapeutic agent in androgen-related conditions .

Cytotoxicity Studies

Preliminary cytotoxicity assessments using human monocytic leukemia cell lines revealed that most derivatives exhibited low cytotoxic effects at effective antimicrobial concentrations, with some compounds maintaining over 80% cell viability even at higher doses . This suggests a favorable therapeutic index for further development.

Properties

IUPAC Name

3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h2-3,5H,1,4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIXRVUEUZNLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403384
Record name 2,5-Bis(trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-03-4
Record name 2,5-Bis(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)hydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)hydrocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.